molecular formula C15H13NO5 B14234166 Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- CAS No. 274925-87-0

Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)-

Cat. No.: B14234166
CAS No.: 274925-87-0
M. Wt: 287.27 g/mol
InChI Key: SHBWCSBKIWHLPK-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is an organic compound that belongs to the class of aromatic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by hydroxylation and subsequent ketone formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3,4-dihydroxyphenyl)-2-(2-methylphenyl)-: Lacks the nitro group, which can result in different reactivity and applications.

    Ethanone, 1-(3,4-dihydroxy-5-methylphenyl)-2-(2-methylphenyl)-: The presence of a methyl group instead of a nitro group can alter its chemical properties.

Uniqueness

Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is unique due to the combination of nitro and hydroxyl groups on the aromatic ring

Properties

CAS No.

274925-87-0

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)ethanone

InChI

InChI=1S/C15H13NO5/c1-9-4-2-3-5-10(9)7-13(17)11-6-12(16(20)21)15(19)14(18)8-11/h2-6,8,18-19H,7H2,1H3

InChI Key

SHBWCSBKIWHLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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